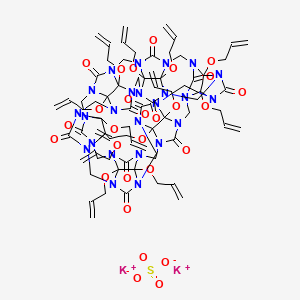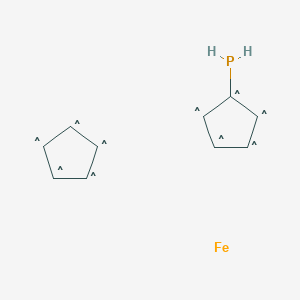
CID 121235213
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 121235213” is a chemical substance listed in the PubChem database
Aplicaciones Científicas De Investigación
The compound “CID 121235213” has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to understand its effects on cellular processes and molecular pathways.
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
Target of Action
Perallyloxycucurbit6uril (AOCB6) potassium sulfate is a complex compound with a unique structure.
Mode of Action
The mode of action of Perallyloxycucurbit6uril (AOCB6. It’s crucial to understand how this compound interacts with its targets and the resulting changes.
Biochemical Pathways
The biochemical pathways affected by Perallyloxycucurbit6uril (AOCB6 Understanding the affected pathways and their downstream effects is essential for predicting the compound’s impact on biological systems
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Perallyloxycucurbit6uril (AOCB6. These properties significantly impact the bioavailability of the compound, influencing its efficacy and safety. More research is needed to outline these properties.
Result of Action
The molecular and cellular effects of Perallyloxycucurbit6uril (AOCB6 Understanding these effects is crucial for predicting the compound’s impact on biological systems
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Perallyloxycucurbit6uril (AOCB6. Factors such as temperature, pH, and the presence of other compounds can significantly impact the compound’s action. More research is needed to understand these influences.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Perallyloxycucurbit6uril (AOCB6) potassium sulfate plays a significant role in biochemical reactions due to its unique structural properties. It interacts with a variety of enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic effects. For instance, it can form stable complexes with enzymes like acetylcholinesterase, potentially inhibiting its activity. This interaction is crucial for studying enzyme kinetics and developing enzyme inhibitors. Additionally, Perallyloxycucurbit6uril (AOCB6) potassium sulfate can bind to proteins such as bovine serum albumin, affecting their stability and function .
Cellular Effects
Perallyloxycucurbit6uril (AOCB6) potassium sulfate influences various cellular processes. It has been shown to affect cell signaling pathways by modulating the activity of key signaling molecules. For example, it can inhibit the phosphorylation of extracellular signal-regulated kinases (ERKs), which are involved in cell proliferation and differentiation. This inhibition can lead to altered gene expression and reduced cellular metabolism. Furthermore, Perallyloxycucurbit6uril (AOCB6) potassium sulfate can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
Molecular Mechanism
The molecular mechanism of action of Perallyloxycucurbit6uril (AOCB6) potassium sulfate involves its ability to form host-guest complexes with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, it can inhibit acetylcholinesterase by occupying its active site, preventing the breakdown of acetylcholine. Additionally, Perallyloxycucurbit6uril (AOCB6) potassium sulfate can modulate gene expression by binding to transcription factors or DNA, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Perallyloxycucurbit6uril (AOCB6) potassium sulfate can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as light and temperature. Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that Perallyloxycucurbit6uril (AOCB6) potassium sulfate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of Perallyloxycucurbit6uril (AOCB6) potassium sulfate vary with different dosages in animal models. At low doses, it can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain concentration is required to achieve a therapeutic effect, beyond which adverse effects become prominent. These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
Perallyloxycucurbit6uril (AOCB6) potassium sulfate is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can alter metabolic flux and affect the levels of metabolites within cells. Additionally, Perallyloxycucurbit6uril (AOCB6) potassium sulfate can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities .
Transport and Distribution
Within cells and tissues, Perallyloxycucurbit6uril (AOCB6) potassium sulfate is transported and distributed through various mechanisms. It can be taken up by cells via endocytosis and subsequently distributed to different cellular compartments. Transporters and binding proteins may facilitate its movement across cellular membranes, influencing its localization and accumulation. This distribution is critical for its biological activity, as it determines the concentration of the compound at specific sites of action .
Subcellular Localization
The subcellular localization of Perallyloxycucurbit6uril (AOCB6) potassium sulfate plays a crucial role in its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial function and apoptosis. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Métodos De Preparación
The preparation of the compound “CID 121235213” involves specific synthetic routes and reaction conditions. The industrial production methods for this compound typically include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.
Activation of Hydroxyl Groups: This step is crucial for the formation of intermediates that lead to the final product.
Use of Specific Reagents: Reagents such as N, N-dimethylformamide and pyridyl sulfonyl chloride are commonly used in the synthesis of this compound.
Análisis De Reacciones Químicas
The compound “CID 121235213” undergoes various types of chemical reactions, including:
Oxidation Reactions: These reactions involve the loss of electrons from the compound, often resulting in the formation of oxides.
Reduction Reactions: These reactions involve the gain of electrons, leading to the reduction of the compound.
Substitution Reactions: These reactions involve the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Reagents such as oxidizing agents and reducing agents are commonly used in these reactions. .
Propiedades
InChI |
InChI=1S/C72H84N24O24.2K.H2O4S/c1-13-25-109-61-62(110-26-14-2)75-39-79-53(101)83-43-87-57(105)91-47-95-59(107)93-45-89-55(103)85-41-81-51(99)77(37-73(61)49(75)97)63(111-27-15-3)64(81,112-28-16-4)82-42-86-56(104)90(68(89,116-32-20-8)67(85,86)115-31-19-7)46-94-60(108)96(72(95,120-36-24-12)71(93,94)119-35-23-11)48-92-58(106)88(69(87,117-33-21-9)70(91,92)118-34-22-10)44-84-54(102)80(40-76(62)50(98)74(61)38-78(63)52(82)100)65(79,113-29-17-5)66(83,84)114-30-18-6;;;1-5(2,3)4/h13-24H,1-12,25-48H2;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNMGKOZOVUPKK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC12C3(N4CN5C(=O)N6CN7C(=O)N8CN9C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N(CN1C4=O)C1(C%13(N4CN%13C%12(C%11(N(C%13=O)CN%11C%10(C9(N(C%11=O)CN9C8(C7(N(C9=O)CN7C6(C5(N(C7=O)CN3C(=O)N2CN1C4=O)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C.[O-]S(=O)(=O)[O-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H84K2N24O28S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1843.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B6310517.png)
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310531.png)
![N-[(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B6310533.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98%](/img/structure/B6310535.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%](/img/structure/B6310541.png)
![exo-cis-(+/-)-1-(N-tert.-Butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310548.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310552.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B6310558.png)


![1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea](/img/structure/B6310590.png)
![1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B6310597.png)


